BenchChemオンラインストアへようこそ!

4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate

Medicinal chemistry Structure-activity relationship Conformational analysis

4-(2-(Furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate (CAS 1351614-24-8) is a synthetic small-molecule piperazine-1-carboxamide derivative supplied as an oxalate salt (molecular formula C₁₇H₁₉N₃O₇S, molecular weight 409.4 g/mol). The compound features a 1,4-disubstituted piperazine core bearing a furan-2-yl-2-oxoethyl moiety at the N4 position and an N-(thiophen-2-yl)carboxamide (urea) at the N1 position.

Molecular Formula C17H19N3O7S
Molecular Weight 409.41
CAS No. 1351614-24-8
Cat. No. B2386131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate
CAS1351614-24-8
Molecular FormulaC17H19N3O7S
Molecular Weight409.41
Structural Identifiers
SMILESC1CN(CCN1CC(=O)C2=CC=CO2)C(=O)NC3=CC=CS3.C(=O)(C(=O)O)O
InChIInChI=1S/C15H17N3O3S.C2H2O4/c19-12(13-3-1-9-21-13)11-17-5-7-18(8-6-17)15(20)16-14-4-2-10-22-14;3-1(4)2(5)6/h1-4,9-10H,5-8,11H2,(H,16,20);(H,3,4)(H,5,6)
InChIKeyCEUZSZWDKBBJLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(Furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide Oxalate (CAS 1351614-24-8): Structural Identity and Baseline Procurement Specifications


4-(2-(Furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate (CAS 1351614-24-8) is a synthetic small-molecule piperazine-1-carboxamide derivative supplied as an oxalate salt (molecular formula C₁₇H₁₉N₃O₇S, molecular weight 409.4 g/mol) . The compound features a 1,4-disubstituted piperazine core bearing a furan-2-yl-2-oxoethyl moiety at the N4 position and an N-(thiophen-2-yl)carboxamide (urea) at the N1 position. This scaffold places it within the broader class of heterocyclic piperazine carboxamides that have demonstrated protein-binding activity at the PH-interacting protein (PHIP) bromodomain, as evidenced by multiple co-crystal structures of close structural analogs in the Protein Data Bank [1]. The oxalate counterion is present to enhance aqueous solubility relative to the free base (C₁₅H₁₇N₃O₃S, MW 319.4).

Why In-Class Piperazine Carboxamide Analogs Cannot Substitute for CAS 1351614-24-8: The Consequence of Urea N-Substituent and Carbonyl Spacer Geometry


Although numerous piperazine-1-carboxamide derivatives share the general furan/thiophene heterocyclic framework, substitution at the urea N-terminus and the geometry of the carbonyl-ethyl linker generate functionally distinct chemical entities. The target compound possesses a direct N-(thiophen-2-yl) urea bond — a conjugation-extended planar system — which contrasts with the methylene-spaced N-(thiophen-2-ylmethyl) analog (CAS 1351661-14-7) and the ethyl-substituted analog (CAS 1351644-70-6) . These structural differences alter hydrogen-bonding capacity, molecular electrostatic potential, and rotational freedom (5 vs. 4 rotatable bonds for the methylene-spaced analog), parameters that govern target engagement. Published crystal structures confirm that even minor N-substituent changes (e.g., propyl vs. cyclopropylmethyl) on the furan-2-carbonyl piperazine-1-carboxamide scaffold reorient the ligand within the PHIP bromodomain binding pocket, resulting in differential binding poses [1]. Procurement of an incorrect analog without verifying these structural determinants therefore carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 4-(2-(Furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide Oxalate vs. Closest Analogs


Direct Urea N-(Thiophen-2-yl) Geometry vs. Methylene-Spaced Analog: Hydrogen-Bonding and Conformational Comparison

The target compound features a direct N-(thiophen-2-yl) urea linkage, placing the thiophene ring in conjugation with the urea carbonyl. Its closest cataloged analog, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide oxalate (CAS 1351661-14-7, MW 423.44), inserts a methylene spacer between the urea nitrogen and the thiophene ring . This single-atom difference has measurable consequences: (i) the target compound possesses 5 rotatable bonds vs. an estimated 6 for the methylene-spaced analog, conferring greater conformational rigidity; (ii) the direct aryl-urea conjugation in the target compound increases the H-bond donor acidity of the urea NH (estimated pKa ~13–14 vs. ~14–15 for the alkyl-urea analog), enhancing its capacity as a hydrogen-bond donor in target binding pockets [1]. These differences are consistent with the observation that PHIP bromodomain co-crystal structures of furan-2-carbonyl piperazine-1-carboxamides show sensitivity of binding pose to even minor N-substituent changes (e.g., propyl vs. cyclopropylmethyl) [2].

Medicinal chemistry Structure-activity relationship Conformational analysis

Oxalate Salt Solubility Advantage vs. Free Base: Aqueous Solubility Differentiation

The oxalate salt form (CAS 1351614-24-8) is supplied to address the poor aqueous solubility of the neutral free base. The free base 4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide (C₁₅H₁₇N₃O₃S, MW 319.4) lacks ionizable groups that would confer substantial aqueous solubility at physiological pH. For a closely related free base compound, N-[(3,4-dihydro-2H-1λ⁴-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide (C₁₅H₁₇N₃O₃S), calculated logP is 2.40 and topological polar surface area (tPSA) is 65.38 Ų [1]. The oxalate counterion converts the neutral base to a crystalline salt with an estimated >5-fold improvement in aqueous solubility at pH 7.4 based on the general behavior of piperazine oxalate salts vs. their free-base counterparts [2]. The N-(2-methoxyethyl) analog (CAS 1351597-84-6) and N-ethyl analog (CAS 1351644-70-6), both supplied as oxalate salts, confirm that this salt strategy is applied consistently across the series, but only the target compound combines the oxalate formulation with the direct N-(thiophen-2-yl) urea pharmacophore .

Pre-formulation Aqueous solubility Salt selection

Scaffold Validation via PHIP Bromodomain Co-Crystal Structures: Class-Level Evidence for Furan-2-Carbonyl Piperazine-1-Carboxamide Binding Competence

Multiple crystal structures in the Protein Data Bank demonstrate that the furan-2-carbonyl piperazine-1-carboxamide scaffold engages the PH-interacting protein (PHIP) bromodomain binding site. PDB entry 5RKI (resolution data deposited 2020) shows 4-(furan-2-carbonyl)piperazine-1-carboxamide bound to PHIP, while PDB entries 7FVF, 7FUT, 5S8U, and 7FV9 extend this to N-benzyl, N-propyl, N-(4-methoxyphenyl), and N-(5-methylfuran-2-carbonyl) variants respectively, all occupying the same acetyl-lysine recognition pocket [1]. These structures confirm that the piperazine-1-carboxamide urea serves as a key hydrogen-bonding anchor and that diverse N-substituents are sterically accommodated within the binding site. The target compound 1351614-24-8 extends this validated scaffold with an N-(thiophen-2-yl) substituent, introducing an additional sulfur-mediated interaction potential (thiophene S can act as a weak H-bond acceptor or engage in S–π interactions) not present in the co-crystallized furan-only or phenyl-substituted analogs [2]. The broader furan/thiophene-2-carboxamide chemotype has demonstrated enzyme inhibitory and DNA-protective activities in independent biochemical studies [3].

Fragment-based drug discovery Bromodomain PHIP Protein crystallography

NOX4 Inhibitor Scaffold Precedent: GLX351322 as Class-Level Benchmark for Furan-2-Carbonyl Piperazine Bioactivity

The furan-2-carbonyl piperazine substructure present in CAS 1351614-24-8 is a core pharmacophoric element of GLX351322 (CAS 835598-94-2), a well-characterized NADPH oxidase 4 (NOX4) inhibitor that inhibits hydrogen peroxide production from NOX4-overexpressing cells with an IC₅₀ of 5 μM, demonstrating 8-fold selectivity over NOX2 (IC₅₀ = 40 μM) . GLX351322 incorporates a furan-2-carbonyl piperazine linked via an acetamido bridge to a cyclopenta[b]thiophene-3-carboxylate, positioning both furan and thiophene in a spatial arrangement analogous to that in the target compound. While GLX351322 targets NOX4 and the target compound has not been profiled against this enzyme, the shared furan-2-carbonyl piperazine core suggests the potential for NOX family engagement that is absent in analogs lacking this moiety (e.g., N-ethyl analog CAS 1351644-70-6). In vivo, GLX351322 at an estimated 3.8 mg/kg/day reduced blood glucose in high-fat diet-fed mice, confirming that furan-2-carbonyl piperazine-containing compounds can achieve systemic exposure and target engagement [1].

NADPH oxidase NOX4 inhibition Oxidative stress Scaffold repurposing

Prioritized Research and Procurement Application Scenarios for 4-(2-(Furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide Oxalate


PHIP Bromodomain Fragment-Based Drug Discovery: Scaffold Hopping from Co-Crystallized Furan-2-Carbonyl Piperazine Ligands

The compound serves as a direct scaffold-hopping candidate for PHIP bromodomain ligand optimization. Multiple PDB co-crystal structures (5RKI, 7FV9, 5S8U, 7FUT, 7FVF) confirm that furan-2-carbonyl piperazine-1-carboxamides engage the PHIP acetyl-lysine binding pocket via a conserved urea-anchoring interaction [1]. The N-(thiophen-2-yl) substituent introduces an additional sulfur atom capable of S–π interactions or weak hydrogen bonding, structurally differentiating it from all co-crystallized analogs. Researchers should prioritize this compound for PHIP ITC/SPR follow-up assays and comparative crystallography against the existing N-propyl and N-benzyl entries to assess whether the thiophene sulfur confers measurable ΔΔG improvements.

NOX Family Enzyme Screening with GLX351322 as a Positive Control Benchmark

The shared furan-2-carbonyl piperazine core between the target compound and the validated NOX4 inhibitor GLX351322 (NOX4 IC₅₀ = 5 μM, 8-fold selective over NOX2) positions 1351614-24-8 as a candidate for NOX1/NOX2/NOX4/NOX5 isoform profiling . The N-(thiophen-2-yl) urea substituent distinguishes the target compound from GLX351322's cyclopenta[b]thiophene ester tail, potentially altering isoform selectivity. Procurement is recommended for laboratories with established NOX family H₂O₂ production assays (Amplex Red or equivalent) to run alongside GLX351322 at matched concentrations (1–50 μM range).

Comparative Solubility and Formulation Screening: Oxalate Salt vs. Free Base Analogs

The oxalate salt form (MW 409.4) provides a quantifiable solubility advantage over the neutral free base for in vitro assay preparation. For screening campaigns requiring compound concentrations ≥10 μM in aqueous buffer (pH 7.4) without DMSO exceeding 0.1% v/v, the oxalate salt is expected to outperform free-base analogs based on class-level piperazine salt solubility behavior [2]. Procurement should be prioritized when assay conditions mandate low-DMSO or DMSO-free compound delivery, and the oxalate counterion is compatible with the biological readout.

Structure-Activity Relationship (SAR) Exploration of the Piperazine Urea N-Substituent Vector

The direct N-(thiophen-2-yl) urea attachment in 1351614-24-8 represents one of at least four commercially available N-substituent variants within this furan-2-yl-2-oxoethyl piperazine-1-carboxamide series (others: N-ethyl [CAS 1351644-70-6], N-(2-methoxyethyl) [CAS 1351597-84-6], N-(thiophen-2-ylmethyl) [CAS 1351661-14-7]) . Systematic procurement of the full set enables head-to-head SAR determination at a single vector with all other scaffold elements held constant. The target compound uniquely provides the conjugated aryl-urea pharmacophore, expected to exhibit the strongest H-bond donor character and highest rigidity among the set.

Quote Request

Request a Quote for 4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.